molecular formula C18H16FNO6 B8319979 Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate

Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate

Cat. No. B8319979
M. Wt: 361.3 g/mol
InChI Key: YDGNOSAQDYIKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate is a useful research compound. Its molecular formula is C18H16FNO6 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate

Molecular Formula

C18H16FNO6

Molecular Weight

361.3 g/mol

IUPAC Name

3-O-benzyl 1-O-ethyl 2-(3-fluoro-4-nitrophenyl)propanedioate

InChI

InChI=1S/C18H16FNO6/c1-2-25-17(21)16(13-8-9-15(20(23)24)14(19)10-13)18(22)26-11-12-6-4-3-5-7-12/h3-10,16H,2,11H2,1H3

InChI Key

YDGNOSAQDYIKJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (17.8 g, 445 mmol) was added portionwise to a solution of benzyl ethyl malonate (98.9, 445 mmol) in dry DMF (280 ml) and stirred for 10 minutes. Cooled to 10° C. over 30 minutes. 2,4-difluoro-1-nitrobenzene (48.9 ml, 445 mmol) was added and stirred at room temperature for 16 hours. The reaction mixture was quenched with 2N hydrochloric acid (150 ml) to pH 3-4 then extracted ×2 with ether. The combined organics washed with 2× water and brine, dried over magnesium sulphate and evaporated to a yellow oil. Purified by chromatography on silica gel eluting with 5% ethyl acetate in hexane to give the title compound as a yellow oil (11.66, 32.3 mmol). LC/MS: Rt=3.39, [MH]− 360.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
445 mmol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
48.9 mL
Type
reactant
Reaction Step Two

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